molecular formula C19H17NO4 B2805246 6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 714262-92-7

6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2805246
CAS RN: 714262-92-7
M. Wt: 323.348
InChI Key: HWZSYKPTXALKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide” is a chemical compound that is related to a class of compounds known as HER2 mutation inhibitors . These inhibitors are used in the treatment of abnormal cell growth, including cancer .

Scientific Research Applications

Chromene Derivatives in Research

Chromene derivatives, such as 6H-Benzo[c]chromen-6-ones, are core structures in secondary metabolites with significant pharmacological relevance. The synthetic procedures for these compounds, including various catalyzed cyclization methods and coupling reactions, highlight their utility in creating biologically active molecules (Mazimba, 2016; Mazimba, 2016). These synthetic pathways are crucial for developing novel therapeutic agents, demonstrating the broader implications of chromene chemistry in medicinal chemistry research.

Environmental Impact and UV Filters

A review focusing on the environmental effects of common UV filters, including oxybenzone and octinoxate, underscores the need for safer, more sustainable alternatives (Schneider & Lim, 2019). This context may guide the exploration of chromene derivatives as potential eco-friendly UV filters, considering their structural versatility and the possibility of less harmful environmental interactions.

Enzymatic Treatment of Organic Pollutants

The enzymatic degradation of recalcitrant organic compounds is enhanced by redox mediators, with chromene derivatives potentially serving as substrates or mediators in these processes (Husain & Husain, 2007). This application highlights the environmental remediation potential of chromene-based compounds, offering a pathway to reduce pollution and treat industrial effluents effectively.

Anticancer Research

Chromene derivatives have shown promise in anticancer research, with specific compounds exhibiting tumor specificity and reduced toxicity towards normal cells. This balance between efficacy and safety is crucial for developing new anticancer drugs (Sugita et al., 2017). The structural features of chromene derivatives that contribute to their antitumor activity, such as the ability to induce apoptotic cell death, are of significant interest in medicinal chemistry.

properties

IUPAC Name

6-methoxy-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-5-13(6-4-12)11-20-18(21)16-10-14-9-15(23-2)7-8-17(14)24-19(16)22/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZSYKPTXALKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197319
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-methoxy-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide

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